molecular formula C11H10N4O3 B2549246 3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid CAS No. 1285162-30-2

3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid

Cat. No. B2549246
CAS RN: 1285162-30-2
M. Wt: 246.226
InChI Key: ISFLASFIGXPLQY-UHFFFAOYSA-N
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Description

3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid , also known as (3-amino-1H-pyrazol-4-yl)phenylMethanone , is a chemical compound with the molecular formula C₁₀H₉N₃O . Its average mass is approximately 187.2 Da . The compound exhibits interesting properties and has been studied for various applications .


Molecular Structure Analysis

The molecular structure of 3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid consists of a benzoic acid core with an attached 3-amino-1H-pyrazol-4-yl group. The pyrazole moiety contributes to its unique properties. For a visual representation, refer to the ChemSpider link .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including base-catalyzed removal of a proton (H⁺) at carbon-3, leading to ring opening. Further exploration of its reactivity and functional group transformations is essential .


Physical And Chemical Properties Analysis

Future Directions

: ChemSpider: (3-amino-1H-pyrazol-4-yl)phenylMethanone : Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one : Synthesis, antileishmanial, antimalarial evaluation and molecular docking study : Recent developments in synthetic chemistry and biological applications of imidazole containing compounds

properties

IUPAC Name

3-[(5-amino-1H-pyrazole-4-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c12-9-8(5-13-15-9)10(16)14-7-3-1-2-6(4-7)11(17)18/h1-5H,(H,14,16)(H,17,18)(H3,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFLASFIGXPLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(NN=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid

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